molecular formula C16H15FN2O2 B5978387 N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide

N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide

Cat. No. B5978387
M. Wt: 286.30 g/mol
InChI Key: XRQWWXPHXLLYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. Sorafenib was initially developed as a Raf kinase inhibitor, but it has been found to have additional targets such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT.

Mechanism of Action

Sorafenib inhibits the activity of Raf kinases, which are involved in cell proliferation and survival. In addition, Sorafenib inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. Sorafenib has also been shown to inhibit the activity of c-KIT, which is involved in the development of certain types of cancer.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors acquire a blood supply. Sorafenib has been shown to reduce tumor size and increase overall survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma.

Advantages and Limitations for Lab Experiments

One advantage of Sorafenib is that it has been extensively studied and has a well-established mechanism of action. Sorafenib is also relatively easy to synthesize and can be obtained in large quantities. One limitation of Sorafenib is that it has been found to have off-target effects, which can complicate its use in combination therapy.

Future Directions

There are several future directions for Sorafenib research. One direction is to study its potential use in combination therapy with other cancer drugs. Another direction is to study its potential use in the treatment of other types of cancer. Finally, there is a need for further research into the off-target effects of Sorafenib and how they can be minimized.

Synthesis Methods

Sorafenib can be synthesized by a multistep process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to produce 2-methylbenzoyl chloride. The resulting compound is reacted with 2-aminobenzamide to produce N-(2-methylbenzoyl)-2-aminobenzamide, which is then reacted with 3-fluoroaniline to produce N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide.

Scientific Research Applications

Sorafenib has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Sorafenib has also been studied for its potential use in combination therapy, where it has been shown to enhance the efficacy of other cancer drugs.

properties

IUPAC Name

N-[2-(3-fluoroanilino)-2-oxoethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-11-5-2-3-8-14(11)16(21)18-10-15(20)19-13-7-4-6-12(17)9-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQWWXPHXLLYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-fluoroanilino)-2-oxoethyl]-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.